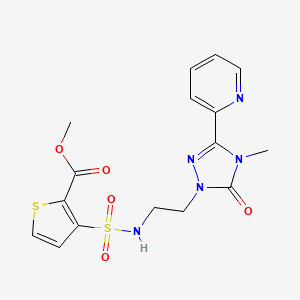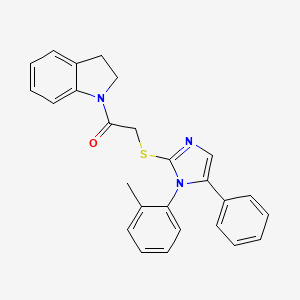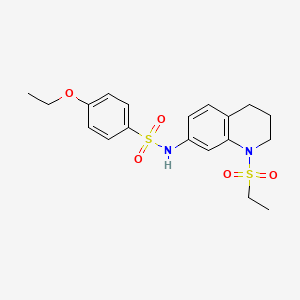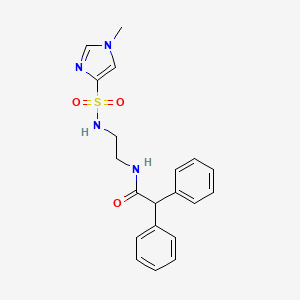
N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)-2,2-diphenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)-2,2-diphenylacetamide, also known as MIAA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MIAA belongs to the class of sulfonamide compounds, which have been widely used in various fields, including medicine, agriculture, and industry.
Applications De Recherche Scientifique
Antibacterial Applications
Research on novel heterocyclic compounds containing sulfonamido moieties, such as those related to the compound , has shown promising antibacterial properties. These compounds, through their synthesis, have been tested for antibacterial activity, with several demonstrating high levels of effectiveness against bacterial strains. The structural versatility of sulfonamides allows for the development of targeted antibacterial agents with potential applications in combating antibiotic resistance (Azab, Youssef, & El-Bordany, 2013).
Antimicrobial and Antiproliferative Agents
Derivatives of N-ethyl-N-methylbenzenesulfonamide have been synthesized, incorporating biologically active moieties to assess their effectiveness as antimicrobial and antiproliferative agents. These compounds, through meticulous design and synthesis, have shown significant activity against cancer cell lines and microbial cultures, indicating their potential in the development of new therapeutics for both infectious diseases and cancer (Abd El-Gilil, 2019).
Corrosion Inhibition
Imidazole derivatives have been evaluated as corrosion inhibitors, particularly in acidic media, where they demonstrate significant efficiency in protecting metals against corrosion. The electrochemical behavior and theoretical studies support their application in industries where corrosion resistance is critical, showcasing the compound's versatility beyond pharmaceutical applications (Cruz, Martinez, Genescà, & García-Ochoa, 2004).
Cardiac Electrophysiological Activity
Research into N-substituted imidazolylbenzamides and benzene-sulfonamides has uncovered their potential as selective class III agents for cardiac electrophysiological activity. These compounds could influence the development of new treatments for arrhythmias, indicating the broad applicability of imidazole derivatives in cardiovascular medicine (Morgan et al., 1990).
Environmental and Industrial Applications
Beyond biomedical research, sulfonamide derivatives have been explored for their role in environmental and industrial applications, such as in the biotransformation of pollutants and as solvents for extractive desulfurization of fuel. This diversity in application highlights the compound's significance in addressing environmental challenges and optimizing industrial processes (Yin et al., 2018; Jiang et al., 2008).
Propriétés
IUPAC Name |
N-[2-[(1-methylimidazol-4-yl)sulfonylamino]ethyl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-24-14-18(22-15-24)28(26,27)23-13-12-21-20(25)19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,14-15,19,23H,12-13H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHTWCDAHPLJKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCCNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3,5-Dimethylpyrazol-1-yl)-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B2748005.png)
![6-Tert-butyl-3-[(3-hydroxypropyl)amino]-1,2,4-triazin-5-ol](/img/structure/B2748007.png)
![Benzyl 2-(fluorosulfonylmethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2748008.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-chlorobenzyl)acetamide](/img/structure/B2748015.png)
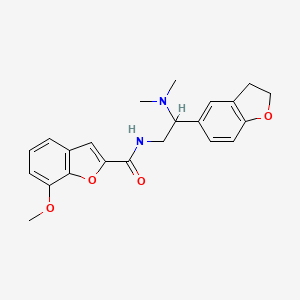
![(E)-N-[2-(2-Bicyclo[2.2.1]heptanyl)-6-oxopiperidin-3-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2748019.png)
![2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2748020.png)
![[6-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]methanamine](/img/structure/B2748021.png)
